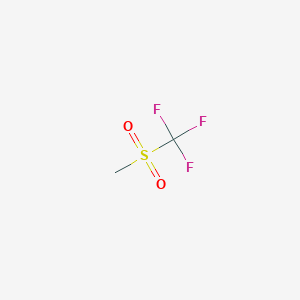

TRIFLUORO(METHANESULFONYL)METHANE

描述

Contextualization within Fluorinated Organosulfur Chemistry

Fluorinated organosulfur chemistry is a specialized field that investigates organic compounds containing both fluorine and sulfur atoms. The introduction of fluorine into organosulfur molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, which can induce strong inductive effects, and the unique steric and electronic properties of the trifluoromethyl (CF3) group. Trifluoro(methanesulfonyl)methane stands as a prime example within this class, showcasing the powerful synergy between a sulfonyl functional group and a trifluoromethyl moiety. chinesechemsoc.org

Significance of Trifluoromethanesulfonyl Moieties in Contemporary Synthesis

The trifluoromethanesulfonyl group (-SO2CF3), often referred to as a triflyl group, is a critical functional group in modern organic synthesis. wikipedia.org Its powerful electron-withdrawing nature makes it an excellent leaving group, facilitating a wide range of chemical transformations. wikipedia.org Furthermore, the incorporation of the CF3 group into molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and bioavailability of drug candidates. chinesechemsoc.orgsmolecule.com Compounds like this compound serve as important reagents and building blocks for introducing this valuable moiety into more complex molecular architectures. smolecule.com

Evolution of Research Trajectories for this compound

Research involving this compound and related compounds has evolved significantly. Initial studies likely focused on the fundamental synthesis and characterization of such molecules. As the importance of fluorinated compounds in pharmaceuticals and agrochemicals grew, so did the interest in utilizing reagents like this compound. Contemporary research now explores its application in more complex synthetic pathways, including the development of novel trifluoromethylation strategies and its use in creating advanced materials. sciencedaily.com The continuous development of new synthetic methods highlights the ongoing importance of this compound in accessing novel chemical entities. chinesechemsoc.orgchinesechemsoc.org

Structure

3D Structure

属性

IUPAC Name |

trifluoro(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUIMKUOHIINGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458951 | |

| Record name | methyltrifluoromethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-82-9 | |

| Record name | methyltrifluoromethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The distinct properties of Trifluoro(methanesulfonyl)methane are a direct result of its molecular structure, combining the stability of a methyl group with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group.

Fundamental Characteristics of this compound

| Property | Value |

|---|---|

| IUPAC Name | trifluoro(methylsulfonyl)methane |

| Synonyms | Methyl trifluoromethyl sulfone, Triflyl methane (B114726), CF3SO2CH3 |

| CAS Number | 421-82-9 |

| Molecular Formula | C2H3F3O2S |

| Molecular Weight | 148.11 g/mol |

| Appearance | Flammable liquid and vapor |

| SMILES | CS(=O)(=O)C(F)(F)F |

Data sourced from PubChem. nih.gov

Reactivity and Mechanistic Investigations of Trifluoro Methanesulfonyl Methane

Fundamental Reactivity Patterns of the Trifluoromethanesulfonyl Group

The trifluoromethanesulfonyl (Tf or CF₃SO₂) group is a key functional group in organic chemistry, renowned for its exceptional electron-withdrawing ability and its influence on the reactivity of the molecule to which it is attached. researchgate.net This potent inductive effect significantly acidifies adjacent C-H bonds and activates molecules towards nucleophilic attack.

One of the most defining characteristics of the triflyl group is its exceptional capacity as a leaving group in nucleophilic substitution and elimination reactions. pearson.comwikipedia.org The triflate anion (CF₃SO₃⁻), formed upon departure of the group, is highly stabilized by resonance, which delocalizes the negative charge over the three oxygen atoms and the sulfur atom. wikipedia.orgchemeurope.com Further stabilization is provided by the strong electron-withdrawing nature of the trifluoromethyl group. wikipedia.orgchemeurope.com This high degree of stabilization makes triflate one of the best known leaving groups in organic chemistry, significantly more reactive than halides and other sulfonate esters like tosylates and mesylates. nih.gov The reactivity of leaving groups has been estimated to follow the order: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

The triflyl group's strong electron-withdrawing nature is also responsible for the high NH-acidity of triflamides (N-triflyl compounds). researchgate.net This property, along with their low nucleophilicity, makes triflamides useful in a variety of organic reactions. researchgate.net

Recent research has explored the use of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) as a reagent for introducing the triflyl group onto various nucleophiles, a process known as triflylation. nih.govchemrxiv.org This method has proven effective for the chemoselective triflylation of phenols over amines, with the presence of water playing a crucial role in directing the selectivity. nih.govchemrxiv.org

Role of TRIFLUORO(METHANESULFONYL)METHANE in Acid-Mediated and Superacidic Environments

The term "superacid" was first introduced by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids. wikipedia.org A superacid is now defined as a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid. wikipedia.org Commercially available superacids include trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) and fluorosulfuric acid (HSO₃F). wikipedia.org

Compounds containing the trifluoromethanesulfonyl group, such as this compound, exhibit significant acidity. For instance, tris(trifluoromethanesulfonyl)methane, HC(SO₂CF₃)₃, is a very strong C-H acid. researchgate.net Similarly, 1,1,3,3-tetratriflylpropene (TTP), a molecule with four triflyl groups, has been synthesized and shown to be a highly effective catalyst in reactions like the Friedel-Crafts reaction, even though its pKa is not stronger than that of tris(trifluoromethanesulfonyl)methane. acs.org

In superacidic media, the high acidity and low nucleophilicity of the counterions allow for the generation and observation of otherwise unstable cationic species, such as carbocations. societechimiquedefrance.fr The ability of superacids to protonate even very weak bases, including hydrocarbons, has opened up new avenues in organic synthesis. wikipedia.orgsocietechimiquedefrance.fr For example, "magic acid," a mixture of antimony pentafluoride (SbF₅) and fluorosulfonic acid (FSO₃H), is capable of protonating alkanes. wikipedia.org

The unique properties of superacids allow for chemical transformations that are not possible in conventional acids, including the synthesis of economically important hydrocarbons. societechimiquedefrance.fr The study of carbocations in these media has significantly advanced the understanding of reaction mechanisms. societechimiquedefrance.fr

Electrophilic and Nucleophilic Behavior in Organic Transformations

The trifluoromethanesulfonyl group significantly influences the electrophilic and nucleophilic behavior of this compound and related compounds in organic reactions.

Electrophilic Behavior:

The strong electron-withdrawing nature of the triflyl group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. For instance, alkyl triflates are extremely reactive in SN2 reactions due to the excellent leaving group ability of the triflate anion. wikipedia.org This high reactivity necessitates storage in the absence of nucleophiles like water. wikipedia.orgchemeurope.com

The electrophilicity of the triflyl group itself is harnessed in triflylation reactions, where a triflyl group is transferred to a nucleophile. nih.gov Reagents like trifluoromethanesulfonyl fluoride (CF₃SO₂F) have been developed as electrophilic sources for this purpose. nih.gov Mechanistic studies suggest that the triflylation of amines and phenols can proceed through different pathways, allowing for chemoselective reactions. nih.govchemrxiv.org

Nucleophilic Behavior:

While the triflate anion is best known as an excellent leaving group, it can also act as a nucleophile under certain conditions. nih.gov Although not typically considered a strong nucleophile, there are numerous examples of its nucleophilic character in the literature. nih.gov The nucleophilic attack of the triflate anion can lead to the formation of organic triflates. nih.gov The observation of these covalent triflates is often challenging due to their high reactivity and tendency to undergo subsequent displacement or solvolysis reactions. nih.gov

The nucleophilicity of the triflate anion has been observed in various reactions, including the ring-opening of cyclopropanes and the trapping of carbocations. nih.gov For instance, the reaction of β-pericyclocamphanone with a mixture of triflic anhydride (B1165640) and triflic acid results in a rearranged ditriflate, a process initiated by the nucleophilic attack of triflate on the cyclopropane (B1198618) ring. nih.gov

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms by which this compound and related compounds react is crucial for controlling and optimizing their synthetic applications. This includes investigating both radical and ionic pathways.

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgyoutube.com Homolytic cleavage of a bond, often initiated by heat or light, generates the initial radical species. libretexts.org

In the context of trifluoromethanesulfonyl compounds, radical processes have been implicated in certain transformations. For example, the copper-promoted reaction of alkynylarenes with phenyl perfluoroalkyliodonium triflates to form vinyl triflates is proposed to proceed through a mechanism involving a perfluoroalkyl radical. nih.gov This radical adds to the alkyne, generating a vinyl radical that is subsequently oxidized to a cation before being trapped by the triflate anion. nih.gov

The trifluoromethyl group itself plays a significant role in radical chemistry, and there has been considerable research into the trifluoromethylation of carbon-centered radical intermediates. rsc.org While specific studies on the radical-mediated processes of this compound itself are less common, the general principles of radical reactivity of related organosulfur and trifluoromethyl compounds provide a framework for understanding its potential behavior in such reactions.

Chemical reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step through a single transition state, or a stepwise mechanism, which involves one or more intermediates and multiple transition states. quora.com

The reactions of compounds containing the trifluoromethanesulfonyl group can exhibit both types of mechanisms depending on the substrate, reagents, and reaction conditions.

Stepwise Mechanisms: The high stability of the triflate anion as a leaving group often favors stepwise mechanisms involving carbocation intermediates, such as in SN1 and E1 reactions. wikipedia.org The formation of these intermediates is a key feature of reactions in superacidic environments. societechimiquedefrance.fr

Concerted Mechanisms: In other cases, a concerted pathway may be preferred. For instance, the SN2 reaction, a classic example of a concerted process, is highly favorable for alkyl triflates due to the excellent leaving group ability of the triflate. wikipedia.org

Mechanistic investigations into the triflylation of amines and phenols using trifluoromethanesulfonyl fluoride (CF₃SO₂F) have revealed different pathways. The triflylation of phenols is proposed to proceed through one pathway, while the reaction with amines is suggested to follow an SN3-type mechanism involving a hydrogen-bonded termolecular transition state. nih.gov This difference in mechanism is believed to be the origin of the observed chemoselectivity in the presence of water. nih.govchemrxiv.org

Stereocontrolled syntheses of trifluoromethylated ynenyl sulfones have also been shown to proceed through different mechanistic pathways depending on the reagents used. Reaction of a trifluoroacylated phosphonate (B1237965) with lithium acetylides leads to the (Z)-isomer, while using acetylenic Grignard reagents yields the (E)-isomer, suggesting distinct reaction mechanisms are at play. rsc.org

Applications of Trifluoro Methanesulfonyl Methane in Advanced Organic Synthesis

Functional Group Transformations and Derivatizations

Functional group transformations are fundamental to organic synthesis, enabling the conversion of one functional group into another and the derivatization of molecules to create analogues with altered properties. The following sections explore the role of trifluoro(methanesulfonyl)methane in such transformations.

Introduction of Trifluoromethanesulfonyl Groups

The trifluoromethanesulfonyl (Tf or triflyl) group, with the structure -SO₂CF₃, is a powerful electron-withdrawing group and its corresponding anion, triflate (-OTf), is an excellent leaving group in nucleophilic substitution reactions. chemrxiv.orgwikipedia.org The introduction of a triflyl group is typically achieved using highly reactive reagents such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) or trifluoromethanesulfonyl chloride (triflyl chloride). chemrxiv.orgnih.gov These reagents readily react with nucleophiles like alcohols and amines to form triflates and triflamides, respectively. chemrxiv.orgnih.gov

Based on the available scientific literature, the direct application of this compound as a reagent for the introduction of the trifluoromethanesulfonyl group is not a commonly documented method. The stability of the C-S bond in this compound makes it a less likely candidate for transferring the triflyl group compared to the more electrophilic and reactive triflic anhydride or triflyl chloride, which possess a good leaving group (triflate and chloride, respectively).

Sulfonylation Reactions

Sulfonylation is a chemical reaction that forms a sulfonyl group, typically by reacting a substrate with a sulfonyl halide or anhydride. nih.gov For instance, trifluoromethanesulfonyl chloride is a potent agent for the sulfonylation of alcohols and amines. nih.gov

The use of this compound for sulfonylation reactions is not prominently featured in the reviewed literature. Its chemical structure lacks the inherent reactivity of sulfonyl halides or anhydrides for direct sulfonylation of common organic substrates.

Trifluoromethylation Reactions

Trifluoromethylation, the introduction of a trifluoromethyl (-CF₃) group, is a key strategy in the development of pharmaceuticals and agrochemicals, as this moiety can significantly enhance a molecule's lipophilicity and metabolic stability. acs.orgwikipedia.orgrsc.org A wide array of reagents has been developed for this purpose, categorized broadly as nucleophilic, electrophilic, and radical trifluoromethylating agents. acs.orgnih.govresearchgate.net Well-known examples include trifluoromethyltrimethylsilane (TMSCF₃) for nucleophilic trifluoromethylation and S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) for electrophilic trifluoromethylation. wikipedia.orgnih.govrsc.org

While trifluoromethyl phenyl sulfone has been reported as a precursor to the trifluoromethyl radical under visible light irradiation for the S-trifluoromethylation of thiophenols, the direct and general application of this compound as a trifluoromethylating agent is not extensively documented. rsc.org The strength of the C-S bond in this compound suggests that it is not a readily available source of the trifluoromethyl group under typical reaction conditions. Research has shown that related compounds, such as trifluoromethanesulfonyl chloride, can serve as a source of the trifluoromethyl radical under photoredox catalysis. nih.govbeilstein-journals.org

Table 1: Common Reagents for Trifluoromethylation

| Reagent Type | Example Reagent | Typical Application |

|---|---|---|

| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃) | Trifluoromethylation of carbonyls and halides. wikipedia.org |

| Electrophilic | S-(Trifluoromethyl)dibenzothiophenium salts | Trifluoromethylation of a wide range of nucleophiles. nih.gov |

| Radical | Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Radical trifluoromethylation of (hetero)arenes. nih.govbeilstein-journals.org |

| Radical | Trifluoromethyl phenyl sulfone | S-trifluoromethylation of thiophenols. rsc.org |

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is at the heart of organic synthesis, allowing for the construction of complex molecular skeletons. The following sections examine the potential involvement of this compound in two major classes of C-C bond-forming reactions.

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. These reactions are typically catalyzed by strong Lewis acids or Brønsted acids. nih.govnih.govthieme-connect.comgoogle.com For instance, triflic anhydride can mediate Friedel-Crafts-type reactions by activating substrates to form highly electrophilic intermediates. nih.govnih.gov Metal triflates are also known to be effective catalysts for Friedel-Crafts acylation. acs.org

There is no significant evidence in the surveyed literature to suggest that this compound is employed as a reactant or catalyst in Friedel-Crafts reactions. Its chemical inertness under standard Friedel-Crafts conditions makes it an unlikely candidate for either role.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the synthesis of cyclic compounds. acs.orgyoutube.comyoutube.comyoutube.comnih.gov The reactivity of dienophiles and dienes in these reactions is often enhanced by the presence of electron-withdrawing or electron-donating groups. Sulfonyl groups, being strongly electron-withdrawing, can activate double bonds in dienophiles for Diels-Alder reactions. acs.org For example, acetylenic and allenic sulfones have been shown to be effective dienophiles. acs.org Additionally, sulfenes, which can be generated from methanesulfonyl chloride, undergo cycloadditions to form heterocyclic compounds. chemeurope.com

While unsaturated sulfones are known to participate in Diels-Alder reactions, there are no specific reports in the provided literature detailing the use of this compound as a reactant in cycloaddition reactions. acs.org Its saturated nature at the sulfonyl-bearing carbon precludes its direct use as a diene or dienophile in a conventional Diels-Alder reaction. Research has been conducted on the cycloaddition reactions of related compounds, such as 1-sulfonyl-1-trifluoromethyl allenes and bis(trifluoromethyl)sulfene. acs.org

Addition Reactions to Unsaturated Systems

This compound, also known as triflylmethane, serves as a valuable precursor for the trifluoromethylsulfonyl group (CF₃SO₂) and the trifluoromethyl group (CF₃) in addition reactions to various unsaturated systems. These reactions provide efficient pathways to introduce these important fluorine-containing moieties into organic molecules, significantly impacting their chemical and biological properties. The primary modes of addition include Michael-type conjugate additions to electron-deficient alkenes and additions across carbon-carbon triple bonds.

The high acidity of the proton in this compound allows for its deprotonation to form a potent nucleophile, which can then participate in conjugate addition reactions. This reactivity is particularly useful with α,β-unsaturated compounds, where the trifluoromethylsulfonyl group can be introduced at the β-position. nih.govnih.gov The reaction is often facilitated by a base to generate the triflylmethyl anion.

Furthermore, radical-mediated additions offer another avenue for the functionalization of unsaturated systems. Under appropriate conditions, the trifluoromethyl group can be generated from this compound or its derivatives and subsequently add to alkenes and alkynes. rsc.org

Research has demonstrated the versatility of these addition reactions across a range of substrates and reaction conditions.

Research Findings:

Michael Addition: The conjugate addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated ketones, esters, nitriles, and sulfones proceeds efficiently under mild conditions, often catalyzed by phosphines or potassium carbonate at room temperature. nih.gov This methodology highlights the potential for this compound to act as a pronucleophile for the introduction of the trifluoromethylsulfonylmethyl group. The presence of the electron-withdrawing phenylsulfonyl group facilitates the formation of a "soft" carbanion, which favors 1,4-addition over 1,2-addition. nih.gov

Stereoselective Additions: Highly stereoselective 1,4-additions of α-fluoro-α-nitro(phenylsulfonyl)methane to chalcones have been achieved using chiral organobifunctional catalysts, yielding products with high diastereomeric and enantiomeric excess. nih.gov This demonstrates the potential for developing asymmetric addition reactions using this compound derivatives.

Addition to Alkynes: The addition of trifluoromethylating reagents to alkynes can proceed via radical pathways. For instance, the addition of a CF₃ radical, which can be generated from various precursors, to an alkyne leads to a vinyl radical intermediate that can be further trapped to yield trifluoromethylated olefins. rsc.org

The following table summarizes representative examples of addition reactions involving this compound and related compounds to unsaturated systems.

| Unsaturated System | Reagent/Catalyst | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketones (e.g., Chalcones) | α-Fluoro-α-nitro(phenylsulfonyl)methane / Chiral Organocatalyst | 1,4-Adducts | Highly stereoselective addition with excellent yields and enantiomeric excess. | nih.gov |

| α,β-Unsaturated Esters, Nitriles, Sulfones | α-Substituted Fluoro(phenylsulfonyl)methane / K₂CO₃ or Phosphines | 1,4-Adducts | Efficient Michael addition under mild, room temperature conditions. | nih.gov |

| Terminal Alkynes | CF₃ Radical Precursors / Copper or Photoredox Catalysis | Trifluoromethylated Alkenes | Regioselective addition of the CF₃ group to the alkyne. | rsc.org |

| Electron-Deficient Alkenes | This compound / Base | β-Trifluoromethylsulfonyl Adducts | Conjugate addition of the triflylmethyl anion. | nih.govnih.gov |

Applications in Heterocyclic Chemistry

This compound and its derivatives are increasingly utilized in the synthesis of a wide array of heterocyclic compounds. niscair.res.in The introduction of the trifluoromethyl or trifluoromethylsulfonyl group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. wikipedia.org this compound serves as a versatile building block or reagent in cyclization and functionalization reactions leading to valuable N-, O-, and S-containing heterocycles.

Methodologies for constructing these heterocycles often involve the reaction of a trifluoromethylated precursor, which can be derived from this compound, with a suitable partner to build the heterocyclic ring. This can include condensation reactions, cycloadditions, and metal-catalyzed cross-coupling and cyclization processes.

Research Findings:

Synthesis of Quinolines: A sustainable and efficient, metal-free approach has been developed for the synthesis of bis(triflyl)tetrahydroquinolines. This method involves the reaction of (2-aminophenyl)-tethered alkenols with a betaine (B1666868) derived from bis((trifluoromethyl)sulfonyl)methane. researchgate.net

Synthesis of Indoles: Indole (B1671886) triflones can be conveniently synthesized by the direct trifluoromethanesulfonylation of indoles using triflic anhydride in the presence of a hindered pyridine (B92270) base. nih.gov

Synthesis of Piperidines: A ring-closing metathesis (RCM) pathway has been established for the synthesis of trifluoromethyl-containing piperidines. nih.gov This involves the preparation of a trifluoromethyl-substituted diolefin precursor, which can be accessed using trifluoromethylating agents.

Synthesis of Pyrido[2,3-d]pyrimidines: Novel triazole and isoxazole (B147169) functionalized 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess promising anticancer and antibacterial activities. nih.gov The synthesis of such compounds often relies on the availability of trifluoromethylated building blocks.

The table below provides a summary of heterocyclic systems synthesized using or involving this compound and related trifluoromethylating agents.

| Heterocycle | Synthetic Strategy | Role of this compound or Derivative | Significance | Reference |

|---|---|---|---|---|

| Tetrahydroquinolines | Formal [4+2] Heterocylization | Precursor to bis((trifluoromethyl)sulfonyl)methane betaine | Sustainable, metal-free synthesis of novel fluorinated quinolines. | researchgate.net |

| Indoles | Direct C-H Trifluoromethanesulfonylation | Source of the trifluoromethylsulfonyl group (via Tf₂O) | Efficient access to indole triflones. | nih.gov |

| Piperidines | Ring-Closing Metathesis (RCM) | Precursor for trifluoromethyl-substituted diolefins | Pathway to functionalized trifluoromethyl-containing piperidines. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Multi-step synthesis from trifluoromethylated precursors | Provides the key trifluoromethyl group | Access to biologically active heterocyclic compounds. | nih.gov |

Contributions to Complex Molecule Synthesis and Late-Stage Functionalization

The incorporation of trifluoromethyl and trifluoromethylsulfonyl groups into complex molecules, particularly in the later stages of a synthetic sequence, is a powerful strategy in drug discovery and materials science. Late-stage functionalization (LSF) offers the ability to rapidly generate analogues of a lead compound without the need for de novo synthesis, thereby accelerating the exploration of structure-activity relationships. researchgate.netmasterorganicchemistry.com this compound, as a source of the CF₃ and CF₃SO₂ moieties, plays a significant role in this area.

The challenge in LSF lies in achieving high chemo- and regioselectivity on a molecule with multiple reactive sites. rsc.org Recent advancements in catalysis, including photoredox and metal catalysis, have provided new tools to address this challenge, enabling the direct C-H trifluoromethylation of complex substrates.

Research Findings:

Site-Selective Trifluoromethylation: Photoredox-catalyzed cross-coupling of aryl thianthrenium salts with a copper-based trifluoromethyl reagent has been developed for the site-selective late-stage trifluoromethylation of arenes. This method exhibits broad functional group tolerance and is applicable to complex small molecules. nih.gov

Trifluoromethylation of Natural Products: The development of LSF strategies has facilitated the direct trifluoromethylation of natural products, which is often challenging due to their intricate structures. These methods provide a straightforward route to novel fluorinated natural product analogues with potentially enhanced biological activities. rsc.org

Friedel-Crafts Trifonylation: Aryl triflones can be synthesized via Friedel-Crafts trifonylation of arenes with triflic anhydride and a Lewis acid catalyst, such as aluminum chloride. nih.gov This allows for the introduction of the trifluoromethylsulfonyl group onto aromatic rings within more complex structures.

Versatility of the Triflyl Group: The triflyl group (CF₃SO₂-), once installed, is a versatile activating group for further synthetic transformations. Its strong electron-withdrawing nature facilitates various C-C bond-forming reactions, and it can be subsequently removed or converted into other functional groups. nih.gov

The ability to introduce the trifluoromethylsulfonyl group, and by extension the trifluoromethyl group, into complex molecular architectures at a late stage significantly enhances the synthetic chemist's toolbox for creating novel and valuable compounds.

Catalytic Roles and Applications of Trifluoro Methanesulfonyl Methane and Its Analogues

TRIFLUORO(METHANESULFONYL)METHANE as a Brønsted/Lewis Acid Catalyst

The acidity of methane (B114726) derivatives is dramatically increased by the presence of trifluoromethanesulfonyl (triflyl, Tf) groups. While this compound itself is not commonly cited as a catalyst, its analogues, bis(trifluoromethanesulfonyl)methane (Tf₂CH₂) and tris(trifluoromethanesulfonyl)methane (Tf₃CH or triflidic acid), are exceptionally strong Brønsted acids.

Tris(trifluoromethanesulfonyl)methane is classified as a superacid, with a pKa value in the gas phase estimated to be around -18. thieme-connect.com This potent acidity allows it to act as an effective Brønsted acid catalyst, protonating substrates to form reactive intermediates in various organic transformations. For instance, Tf₃CH has been shown to catalyze Friedel-Crafts acylations of aromatic compounds with carboxylic acid halides. google.comgoogle.com The reaction proceeds in homogeneous solution, with the catalyst being effective at concentrations as low as 0.5 to 10 mol% relative to the electrophile. google.comgoogle.com

Similarly, bis(trifluoromethanesulfonyl)methane is a strong crystalline acid that serves as a catalyst in reactions like the Diels-Alder reaction and cationic polymerization. Its acidity is sufficient to enhance reaction rates and selectivity in these processes.

The metallic salts of these carbon acids, particularly lithium salts, function as effective Lewis acid catalysts. Lithium tris(trifluoromethylsulfonyl)methanide, for example, can be used in catalytic amounts to activate aldehydes for reactions like the Mukaiyama aldol (B89426) reaction. google.com Suspensions of this lithium salt in non-coordinating solvents like dichloromethane (B109758) exhibit Lewis acidic properties, activating electrophiles for C-C bond formation. google.comjustia.com

| Diene | Dienophile | Catalyst (mol%) | Solvent | Time (h) | Conversion Rate | Endo/Exo Ratio | Reference |

|---|---|---|---|---|---|---|---|

| Cyclopentadiene | Methyl acrylate | LiC(SO₂CF₃)₃ (2) | Dichloromethane | Not Specified | Accelerated by 1.5x | 4.4/1 | justia.com |

| 2,3-dimethyl-1,3-butadiene | Methyl vinyl ketone | LiC(SO₂CF₃)₃ (5) | Diethyl ether | 20 | 2% | Not Specified | justia.com |

| 2,3-dimethyl-1,3-butadiene | Methyl vinyl ketone | LiC(SO₂CF₃)₃ (15) | Dichloromethane | 60 | 50% | Not Specified | justia.com |

Role of Derivatives as Ligands or Additives in Metal-Catalyzed Processes

The conjugate bases of triflyl methane analogues, known as methides, are highly effective non-coordinating anions. When used as counterions for metal cations, they can dramatically enhance the Lewis acidity and catalytic activity of the metal center. The tris(trifluoromethanesulfonyl)methide anion, often called the "triflide" anion, has proven to be an exceptional counterion for lanthanide metals like Ytterbium(III) and Scandium(III). nih.gov

Metal triflide complexes exhibit superior catalytic activity compared to the more common metal triflates. For example, scandium and ytterbium salts of triflidic acid are significantly more effective catalysts than their triflate counterparts for the nitration of electron-deficient fluoroarenes. researchgate.net

A notable application is in the Friedel-Crafts acylation of arenes. Ytterbium(III) tris(perfluoroalkanesulfonyl)methides are potent catalysts for the acylation of activated arenes like anisole (B1667542) with acid anhydrides, requiring only catalytic amounts (e.g., 10 mol%). thieme-connect.comresearchgate.net By attaching long perfluoroalkyl chains to the methide ligand, these catalysts can be used in fluorous biphase systems. This allows for the simple recovery and reuse of the catalyst by extraction with a fluorous solvent, addressing a major drawback of traditional Friedel-Crafts chemistry. thieme-connect.com

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| Yb(OTf)₃ | 10 | 32 | thieme-connect.com |

| Yb[N(SO₂CF₃)₂]₃ | 10 | 35 | thieme-connect.com |

| Yb[C(SO₂CF₃)₃]₃ | 10 | 75 | thieme-connect.com |

| Yb[C(SO₂C₄F₉)₃]₃ | 10 | 89 | thieme-connect.com |

| Yb[C(SO₂C₈F₁₇)₃]₃ | 10 | 91 | thieme-connect.com |

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. The strong Brønsted acidity of tris(trifluoromethanesulfonyl)methane and its analogues allows them to function as metal-free catalysts for various reactions. As mentioned, Tf₃CH can catalyze Friedel-Crafts acylations without the need for a metal Lewis acid. google.comgoogle.com This represents a significant advantage, avoiding the cost and toxicity associated with many metal catalysts.

Furthermore, the acidic C-H bond in these compounds can be utilized in other organocatalytic transformations. For instance, research on non-fluorinated analogues like bis(arylsulfonyl)methane has shown their utility in conjugate addition reactions to α,β-unsaturated aldehydes, catalyzed by chiral amine derivatives. nih.gov This opens the possibility for bis(trifluoromethanesulfonyl)methane to act as a pronucleophile in similar asymmetric organocatalytic processes.

Stereoselective and Asymmetric Catalysis

The development of catalysts that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. While specific examples detailing the use of this compound itself in asymmetric catalysis are not prominent, its analogues and related compounds are highly relevant.

The primary strategy involves the use of chiral ligands in combination with metal cations that are complexed with methide anions. The non-coordinating nature of the triflide anion enhances the Lewis acidity of the metal center, which can then be rendered chiral by a suitable ligand, allowing for enantioselective transformations.

In the broader context of organocatalysis, chiral Brønsted acids are powerful tools for asymmetric synthesis. oaepublish.com The exceptional acidity of tris(trifluoromethanesulfonyl)methane makes it an attractive scaffold for the design of new, highly potent chiral Brønsted acid catalysts.

Recent research has highlighted the use of organocatalysts in asymmetric reactions involving trifluoromethyl-containing substrates. For example, amino acid-derived quaternary ammonium (B1175870) salts have been successfully employed as phase-transfer catalysts for the asymmetric aza-Henry reaction of nitromethane (B149229) with N-Boc protected trifluoromethyl ketimines. nih.govresearchgate.net These reactions produce chiral α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities under mild conditions and with low catalyst loading (1 mol%). nih.govresearchgate.net

| Substrate (Ar group of Ar-C(N-Boc)=O) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | 1 | 95 | 82 | researchgate.net |

| 4-Methylphenyl | 1 | 94 | 81 | researchgate.net |

| 4-Methoxyphenyl | 1 | 92 | 80 | researchgate.net |

| 4-Chlorophenyl | 1 | 96 | 85 | researchgate.net |

| 2-Naphthyl | 1 | 93 | 86 | researchgate.net |

Theoretical and Computational Investigations of Trifluoro Methanesulfonyl Methane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in determining the molecular structure and understanding the nature of chemical bonds in trifluoro(methanesulfonyl)methane. These studies employ various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), to model the molecule's properties.

A key finding from these computational studies is that this compound possesses a molecular structure with C_s symmetry researchgate.net. This indicates the presence of a plane of symmetry that bisects the molecule. The optimized geometry has been calculated using methods such as B3LYP with the 6-31G** basis set researchgate.net.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Value |

| S-C(H3) Bond Length (Å) | 1.773 |

| S-C(F3) Bond Length (Å) | 1.870 |

| S-O Bond Length (Å) | 1.423 |

| C-H Bond Length (Å) | 1.085 |

| C-F Bond Length (Å) | 1.339 |

| ∠ O-S-O Bond Angle (°) | 121.7 |

| ∠ C(H3)-S-C(F3) Bond Angle (°) | 102.1 |

Data sourced from theoretical calculations at the B3LYP/6-31G(d,p) level. nih.gov

Vibrational spectroscopy, coupled with theoretical calculations, provides further insight into the bonding and structure. The infrared and Raman spectra of this compound have been recorded and assigned based on normal modes of vibration calculated using DFT methods researchgate.netprimescholars.comresearchgate.net. The calculated vibrational frequencies, after scaling, show good agreement with experimental values, validating the accuracy of the computed molecular geometry and force field researchgate.net.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Calculated (B3LYP/6-31G**) | Experimental (Gas Phase IR) |

| CH3 symmetric stretch | 3028 | 3018 |

| CH3 asymmetric stretch | 3110 | 2938 |

| SO2 symmetric stretch | 1180 | 1184 |

| SO2 asymmetric stretch | 1390 | 1395 |

| CF3 symmetric stretch | 1245 | 1250 |

| CF3 asymmetric stretch | 1120 | 1125 |

Data compiled from published spectroscopic and computational studies. researchgate.netnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been applied to investigate the potential reaction pathways and transition states involving this compound. While detailed computational studies on a wide range of its reactions are not extensively documented, some insights can be drawn from related systems and specific mentions in the literature.

One notable reaction pathway that has been suggested involves a copper-induced electron-transfer process unf.edu. In this context, this compound can be formed, and the reaction is thought to proceed via a mechanism that is sensitive to the presence of oxygen and radical inhibitors, pointing towards the involvement of radical intermediates. The modeling of such a reaction would involve locating the transition states for the electron transfer step and subsequent bond-forming or bond-breaking processes. General references also indicate the participation of this compound in reactions that proceed through defined transition states researchgate.net.

The high acidity of the C-H bonds in related bis(triflyl)methane compounds, which are significantly more acidic than this compound, has been the subject of extensive computational studies nih.gov. These studies on related compounds provide a framework for understanding the deprotonation of this compound and the subsequent reactivity of the resulting carbanion. The stability of the transition states in reactions involving these carbanions is a key determinant of the reaction outcome.

For this compound itself, computational modeling of its deprotonation would be the first step in exploring its utility as a C-H acid in various reactions. The calculation of the transition state for proton abstraction by different bases would provide valuable information on the kinetics of this process.

Prediction of Reactivity Profiles and Selectivity

The reactivity of this compound is largely dictated by the powerful electron-withdrawing nature of the trifluoromethylsulfonyl group. This has been a central theme in the theoretical prediction of its chemical behavior.

A primary aspect of its reactivity profile is its gas-phase acidity. This compound is a notable C-H acid. Its gas-phase acidity has been determined experimentally and supported by theoretical calculations nih.govresearchgate.netchemrxiv.org. The strong inductive effect of the -SO2CF3 group stabilizes the resulting carbanion upon deprotonation, making the methyl protons significantly more acidic than those in methane (B114726) or dimethyl sulfone.

Table 3: Gas-Phase Acidity of this compound and Related Compounds

| Compound | Gas-Phase Acidity (kcal/mol) |

| Methane (CH4) | ~417 |

| Dimethyl sulfone (CH3SO2CH3) | ~377 |

| This compound (CF3SO2CH3) | ~340 |

| Bis(trifluoromethanesulfonyl)methane ((CF3SO2)2CH2) | ~301 |

| Tris(trifluoromethanesulfonyl)methane ((CF3SO2)3CH) | ~289 |

Data compiled from various sources. chemrxiv.org

This pronounced acidity suggests that this compound can act as a proton donor in the presence of a sufficiently strong base. The resulting triflyl-stabilized carbanion is a potential nucleophile, and its reactions with various electrophiles can be predicted. The selectivity in such reactions would be governed by the nature of the electrophile and the reaction conditions.

The strong polarization of the S-C and S-O bonds also makes the sulfur atom an electrophilic center, susceptible to nucleophilic attack. Computational studies on related sulfones can be used to infer the likely sites of nucleophilic and electrophilic attack on this compound, thus predicting its reactivity profile in various chemical environments.

Simulations in Condensed Phases and Reaction Environments

While dedicated molecular dynamics (MD) or other condensed-phase simulation studies specifically for this compound are scarce, the behavior of similar small sulfones in solution has been investigated computationally, providing valuable insights.

Studies on small sulfones, such as dimethyl sulfone and ethyl methyl sulfone, often in the context of electrolytes for lithium-ion batteries, have shown that these molecules exhibit significant intermolecular interactions in the condensed phase researchgate.netnih.govunf.edu. These interactions are primarily dipolar in nature, arising from the polar sulfonyl group. For this compound, the presence of the highly electronegative fluorine atoms would further enhance its polar character, leading to strong solute-solvent and solute-solute interactions in polar solvents.

Molecular dynamics simulations of methanesulfonic acid, which shares the methylsulfonyl moiety, have been performed to understand its properties in the liquid state nih.gov. These simulations highlight the importance of hydrogen bonding in determining the structural and dynamical properties of the liquid. While this compound does not have a hydroxyl group for hydrogen bonding, the polarity of the S-O bonds suggests that it can act as a hydrogen bond acceptor.

Computational studies on the effect of solvents on the properties of related molecules using polarizable continuum models (PCM) can also offer predictions for this compound. These models can be used to estimate how the geometry, vibrational frequencies, and reactivity of the molecule are altered in different solvent environments. For instance, the increased polarity of the solvent is expected to further stabilize the charge separation in the molecule and could influence the energetics of reactions involving ionic intermediates or transition states.

Advanced Material Science and Interdisciplinary Research Applications of Trifluoro Methanesulfonyl Methane Derived Structures

Integration in Polymer Chemistry and Functional Material Design

The incorporation of the trifluoromethanesulfonyl group into polymer structures is a key strategy for creating functional materials with unique properties. This can be achieved either by polymerizing monomers that already contain the functional group or by post-polymerization modification.

A significant development in this area is the post-polymerization functionalization of (co)polymers using sulfonyl (trifluoromethanesulfonyl)imide (STFSI) derivatives. rsc.org This strategy allows for the synthesis of polymers with precisely placed STFSI groups, which can impart properties such as enhanced ion conductivity. rsc.org This is particularly relevant for the development of polymer electrolytes for solid-state batteries.

Polymer-supported ionic liquids are another important class of functional materials. For instance, combining poly(vinylidene fluoride-co-hexafluoropropylene) with ILs containing the trifluoromethanesulfonate (B1224126) ([TfO]⁻) anion has been explored for creating high-temperature polymer electrolyte membranes for fuel cells. researchgate.net These composite membranes aim to leverage the high ionic conductivity and thermal stability of the IL while maintaining the mechanical integrity of the polymer matrix. researchgate.net The ionic liquid 1-(4-sulphobutyl)-3-vinylimidazolium trifluoromethanesulphonate has been synthesized for such applications. researchgate.net

The triflate anion also plays a role in polymerization catalysis. In triflate ionic liquids, the polymerization of methyl methacrylate (B99206) (MMA) has been shown to yield polymers with the highest molecular weight compared to other ILs. mdpi.comresearchgate.net This highlights the influence of the trifluoromethanesulfonyl-containing anion on the polymerization process itself.

The following table outlines different approaches for integrating trifluoromethanesulfonyl-derived structures into polymers and their resulting applications.

| Integration Strategy | Example | Application |

| Post-polymerization functionalization | Attaching STFSI derivatives to a polymer backbone. rsc.org | Ion-conducting polymers for electrolytes. rsc.org |

| Polymer-supported ionic liquids | Impregnating a polymer matrix (e.g., PVdF-HFP) with a triflate-based IL. researchgate.net | High-temperature proton exchange membranes for fuel cells. researchgate.net |

| IL as polymerization medium | Using a triflate IL for the polymerization of MMA. mdpi.comresearchgate.net | Control of polymer molecular weight. mdpi.comresearchgate.net |

The design of these functional polymers often involves a trade-off between desired properties, such as ionic conductivity, and mechanical strength. researchgate.net Research continues to focus on optimizing the interaction between the polymer host and the trifluoromethanesulfonyl-containing species to create next-generation functional materials.

Exploration in Surface Chemistry and Passivation Phenomena

The high electronegativity of fluorine and the stability of the trifluoromethanesulfonyl group make its derivatives interesting candidates for modifying and protecting material surfaces. The interaction of these compounds with metal surfaces can lead to the formation of passivation layers, which are thin, non-reactive films that protect the underlying material from corrosion.

Research into the passivation of stainless steel in ionic liquids with fluorinated anions has shown that these anions can play a direct role in the formation of a protective film. researchgate.net For instance, when type 304 stainless steel is immersed in an ionic liquid containing a fluorinated anion, a passive film is formed that is enriched with chromium in its inner region. researchgate.net Crucially, the presence of fluorine bonded to the metal surface has been detected, indicating an interaction between the steel and the anions of the ionic liquid. researchgate.net This interaction contributes to the enhanced protective properties of the passivation layer.

While not directly involving trifluoro(methanesulfonyl)methane, studies on fluorine passivation using fluorine gas provide insights into the fundamental processes. nii.ac.jpnii.ac.jp This technology, which is critical for semiconductor manufacturing equipment, involves the formation of a stable metal fluoride (B91410) film on the surface. nii.ac.jpnii.ac.jp The process often involves a direct fluoridation step followed by thermal modification to create a dense, protective layer. nii.ac.jpnii.ac.jp The principles of forming stable fluoride layers are relevant to understanding how trifluoromethanesulfonyl-containing compounds might behave at surfaces, potentially forming protective layers through the decomposition of the anion and subsequent reaction with the metal surface.

The following table summarizes the key findings related to surface modification using fluorine-containing compounds.

| Material | Modifying Agent/Environment | Observed Effect | Relevance |

| Type 304 Stainless Steel | Ionic liquid with a fluorinated anion | Formation of a protective passive film with fluorine bonded to the metal surface. researchgate.net | Demonstrates the role of fluorinated anions in surface passivation. researchgate.net |

| Stainless Steel and Nickel | High-purity fluorine gas | Formation of a uniform and stable passivated fluoride film. nii.ac.jpnii.ac.jp | Provides a model for understanding the formation of protective fluoride layers on metal surfaces. nii.ac.jpnii.ac.jp |

The ability of trifluoromethanesulfonyl-derived structures to modify surfaces and form protective layers is an area of growing interest, with potential applications in corrosion prevention and in the fabrication of advanced electronic and industrial equipment.

Emerging Applications in Novel Chemical Technologies

The unique reactivity of compounds containing the trifluoromethanesulfonyl group is being harnessed in the development of new synthetic methodologies, opening up avenues for novel chemical transformations.

One of the most significant emerging applications is in the field of C-H bond functionalization. The direct trifluoromethylation of arenes and heteroarenes is a powerful tool in medicinal chemistry for synthesizing new drug candidates. A recently developed method utilizes trifluoromethanesulfonyl chloride (CF3SO2Cl) as a trifluoromethyl radical precursor in a bismuth-catalyzed reaction under visible light. acs.org This process allows for the direct installation of a CF3 group onto C(sp2)-H bonds, offering a more efficient and direct route to these valuable compounds compared to traditional multi-step syntheses. acs.org

The catalytic cycle for this transformation is proposed to involve the oxidative addition of CF3SO2Cl to a low-valent bismuth catalyst. acs.org Subsequent light-induced homolysis of a Bi(III)-O bond releases the trifluoromethyl radical and sulfur dioxide. acs.org This innovative use of a simple trifluoromethanesulfonyl derivative showcases its potential as a key reagent in advanced synthesis and catalysis. acs.org

The development of such novel catalytic systems represents a significant advance in synthetic chemistry, enabling the construction of complex molecules with greater efficiency and selectivity. The trifluoromethanesulfonyl group, in this context, serves not as a stable, non-coordinating anion, but as a reactive handle for generating highly valuable chemical intermediates. This area of research is poised to expand, with the potential for discovering new reactions and applications for this compound-derived structures in fine chemical synthesis and materials science.

Emerging Research Directions and Future Perspectives in Trifluoro Methanesulfonyl Methane Chemistry

Sustainable Synthesis and Catalysis

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For trifluoro(methanesulfonyl)methane and related compounds, research is actively pursuing more sustainable methodologies to minimize waste and reduce reliance on hazardous reagents.

A key precursor, methanesulfonyl chloride, can be synthesized from methane (B114726), an abundant and low-cost feedstock. researchgate.net One approach involves the liquid-phase reaction of methane with sulfuryl chloride at low temperatures, using 100% sulfuric acid as a solvent in the presence of a free-radical initiator and a promoter. researchgate.net This method transforms methane selectively into methanesulfonyl chloride. researchgate.net

Another area of focus is the synthesis of related trifluoromethanesulfonyl compounds under greener conditions. For instance, an eco-conscious protocol for producing trifluoromethanesulfonyl fluoride (B91410) (TFSF) has been developed through a catalytic halogen exchange reaction. mdpi.com This process uses trifluoromethanesulfonyl chloride and potassium fluoride with a crown ether catalyst, achieving high yields and purity under optimized, low-temperature conditions. mdpi.com The scalability of this method for potential use in continuous-flow systems highlights its industrial viability. mdpi.com

The synthesis of trifluoromethanesulfonic acid, another related and vital chemical, has also been optimized for sustainability. One improved method involves dissolving a trifluoromethyl alkyl halide in acetonitrile, followed by reaction with an inorganic sulfur-reducing agent and sodium bicarbonate to form a sulfinate. This intermediate is then oxidized to the sulfonate, which is subsequently acidified. google.com This process boasts easily accessible raw materials, lower production costs, and simpler process control, yielding a product with purity exceeding 99%. google.com

The conjugate base of tris(trifluoromethanesulfonyl)methane, the triflide anion, has demonstrated exceptional catalytic activity, promoting cationic metal catalysis in various reactions. acs.org This highlights the role of these compounds not just as synthetic targets but also as powerful tools in sustainable catalytic processes. acs.org

Integration with Automated and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing the way molecules are made, offering enhanced control, reproducibility, and safety. These technologies are particularly well-suited for handling the often reactive and challenging reagents involved in fluorine chemistry.

Automated iterative small molecule synthesis has the potential to significantly accelerate the discovery of new functional materials and chemicals. chemrxiv.orgchemrxiv.org Next-generation small molecule synthesizers, which operate at speeds an order of magnitude faster than previous systems, are being developed. chemrxiv.orgchemrxiv.org These platforms enable fully automated sequences of coupling, purification, and deprotection-coupling steps. chemrxiv.org While not yet specifically reported for this compound, the application of such automated systems to its synthesis and derivatization is a clear future direction.

Capsule-based automated synthesis is another promising approach that simplifies reaction and isolation processes. synplechem.com This method uses pre-packed capsules containing all the necessary reagents and materials for a specific reaction and purification, allowing for fully automated execution with minimal user intervention. synplechem.com This "plug-and-play" approach has been successfully demonstrated for various reaction types, including amide synthesis and azide-alkyne click reactions, and could be adapted for reactions involving this compound. synplechem.com

The scalability of sustainable synthesis methods, such as the eco-friendly production of trifluoromethanesulfonyl fluoride, has been shown to be compatible with continuous-flow systems. mdpi.com Flow chemistry offers precise control over reaction parameters like temperature and pressure, which is crucial for managing highly exothermic or potentially hazardous reactions common in organofluorine chemistry. mdpi.com

Table 1: Comparison of Synthesis Platforms

| Platform | Key Features | Potential Advantages for this compound Chemistry |

| Batch Synthesis | Traditional, vessel-based reactions. | Well-established protocols. |

| Automated Batch Synthesis | Robotic systems perform sequential reaction, workup, and purification steps. chemrxiv.org | Increased throughput, reproducibility, and ability to rapidly generate compound libraries. synplechem.com |

| Flow Chemistry | Reagents are continuously pumped through a reactor. mdpi.com | Enhanced safety, precise control of reaction conditions, improved scalability, and potential for higher yields. mdpi.com |

| Capsule-Based Automation | Pre-packed capsules with all necessary reagents for a single reaction. synplechem.com | User-friendly, high reproducibility, minimizes handling of hazardous reagents. synplechem.com |

New Frontiers in Reaction Discovery and Methodology Development

The unique properties of the triflyl group (CF₃SO₂) make this compound and its derivatives valuable building blocks in organic synthesis. Research is continuously uncovering new reactions and developing novel synthetic methodologies that leverage these properties.

Trifluoromethanesulfonyl chloride (triflyl chloride) is a versatile reagent for introducing key functional groups. nih.gov It is widely used for the formation of triflates and triflamides. nih.gov More recent research has expanded its utility to C-trifluoromethylsulfonylation, creating the triflone group, which is an important synthetic handle for further molecular functionalization. nih.gov Under visible-light photocatalysis, triflyl chloride can react with β-nitroalkenes to selectively produce (E)-1-trifluoromethylalkenes. nih.gov

The chemistry of carbanions stabilized by the (trifluoromethyl)sulfonyl group is another active area of research. acs.org The high acidity of the C-H bond in compounds like bis(trifluoromethanesulfonyl)methane allows for the easy generation of these carbanions, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgsigmaaldrich.com

Table 2: Selected Reactions Involving Triflyl Group Precursors

| Reagent | Reaction Type | Product Type | Key Findings |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Reaction with nitrogen nucleophiles | Triflamides (R-NHTf) | Provides access to important motifs in medicinal and agrochemical chemistry. nih.gov |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Visible-light photocatalysis with β-nitroalkenes | (E)-1-trifluoromethylalkenes | Selective formation of trifluoromethylated alkenes. nih.gov |

| Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) | Reaction with enol acetates under Ir-photocatalysis | Trifluoromethylated ketones | Involves extrusion of SO₂ and formation of a CF₃ radical. nih.gov |

| Methanesulfonamide | Aza-Michael-initiated Sₙ2'-SₙAr sequence with Morita-Baylis-Hillman acetates | Tertiary dihydroquinoline sulfonamides | A route to complex heterocyclic structures. nih.gov |

Bridging Fundamental Research with Targeted Applications (Excluding Prohibited Areas)

The fundamental properties of this compound and its derivatives are being translated into a range of targeted applications, particularly in materials science and energy storage.

One of the most promising applications is in the field of energy storage. Lithium salts of triflyl-containing anions, such as lithium tris(trifluoromethylsulfonyl)methide, are being investigated as advanced electrolytes for lithium-ion batteries. google.com Compared to the conventional electrolyte salt, lithium hexafluorophosphate, these compounds exhibit higher thermal stability, better resistance to hydrolysis, and high conductivity, which are critical for developing safer, high-energy-density batteries. google.com

Furthermore, related fluorinated sulfonyl compounds are being explored as sustainable alternatives to potent greenhouse gases. Trifluoromethanesulfonyl fluoride (TFSF), for example, shows excellent dielectric properties, making it a potential replacement for sulfur hexafluoride (SF₆), which is widely used as an insulating gas in high-voltage electrical equipment. mdpi.com TFSF has a significantly lower global warming potential than SF₆ and has been shown to be relatively stable and less reactive with water. mdpi.com

The unique properties of the methanesulfonyl group are also being harnessed in other areas. For instance, methylsulfonylmethane (MSM) is explored for its ability to act as a carrier or co-transporter for other therapeutic agents and to improve skin quality. nih.gov While distinct from this compound, this research highlights the broader interest in the applications of sulfonyl-containing molecules.

In a different vein of energy research, thermochemical energy storage systems are being developed that convert methanol (B129727) to methane. researchgate.netrepec.org This process involves the decomposition of methanol into synthesis gas, which is then converted to methane through a methanation process. repec.org While not a direct application of this compound, this research into methane as an energy carrier underscores the importance of methane chemistry, a field to which this compound's precursor synthesis is linked. researchgate.netresearchgate.net

常见问题

Basic: What are the optimal synthetic routes for trifluoro(methanesulfonyl)methane, and how can purity be maximized?

Methodological Answer:

this compound can be synthesized via oxidation of trifluoromethylthioether precursors using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions. For example:

- Precursor Selection : Start with (trifluoromethylthio)methane derivatives.

- Oxidation : Use H₂O₂ (30% v/v) in acetic acid at 40–60°C for 6–8 hours. Monitor reaction progress via TLC or GC-MS.

- Purification : Distill the product under reduced pressure (40–41°C vapor temperature) to isolate the sulfonyl compound .

- Yield Optimization : Control exothermic reactions by gradual reagent addition (e.g., chlorine gas in sulfinyl chloride synthesis achieved 93.1% yield under controlled conditions) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm trifluoromethyl groups (δ ~ -70 to -80 ppm). NMR identifies methanesulfonyl protons (δ 3.0–3.5 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks at m/z 148.1 (C₂H₃F₃O₂S) .

- Elemental Analysis : Validate C, H, F, and S content (±0.3% tolerance) .

Advanced: How does this compound function as a Lewis acid catalyst in organic synthesis?

Methodological Answer:

The sulfonyl group’s electron-withdrawing nature enhances electrophilicity, making it suitable for Friedel-Crafts alkylation or glycosylation.

- Experimental Design : Test catalytic activity in acetylation reactions (e.g., compare yields with/without catalyst).

- Mechanistic Probes : Use kinetic isotopic effects (KIEs) or labeling to study transition states.

- Benchmarking : Compare performance to trifluoromethanesulfonic acid (CF₃SO₃H), which is known for high catalytic efficiency in glycosidic bond formation .

Advanced: What are the thermal and chemical stability profiles of this compound under extreme conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to determine decomposition thresholds.

- Chemical Stability : React with strong bases (e.g., NaOH) or acids (H₂SO₄) at 80°C for 24 hours. Monitor stability via FT-IR for sulfonyl group integrity.

- Storage : Store at room temperature in inert atmospheres to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reported synthetic yields for sulfonyl-containing compounds?

Methodological Answer:

- Variable Control : Standardize reaction parameters (temperature, solvent purity, reagent ratios). For example, trifluoromethanesulfinyl chloride synthesis achieved 93.1% yield by严格控制氯气流速和温度 .

- Side Reaction Analysis : Use GC-MS or HPLC to identify byproducts (e.g., chlorinated impurities in sulfonyl chloride synthesis).

- Reproducibility : Cross-validate methods with alternative oxidizing agents (e.g., Oxone vs. H₂O₂) .

Advanced: What mechanistic insights exist for this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Conduct competition experiments between nucleophiles (e.g., iodide vs. bromide) to determine / dominance.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map transition-state geometries and activation energies.

- Isotopic Labeling : Introduce isotopes to track sulfonyl group behavior during substitution .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to identify sites for electrophilic/nucleophilic attacks.

- Benchmarking : Compare predicted vs. experimental NMR shifts using Gaussian09 .

Advanced: What role does this compound play in electrochemical applications?

Methodological Answer:

- Ionic Liquid Formulation : Combine with 1-ethyl-3-methylimidazolium cations to create high-conductivity electrolytes. Test conductivity via impedance spectroscopy.

- Battery Applications : Evaluate cycling stability in lithium-ion batteries using cyclic voltammetry (scan rate: 0.1–1 mV/s).

- Comparative Studies : Contrast performance with lanthanum trifluoromethanesulfonate, which shows high thermal stability in ionic liquids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。